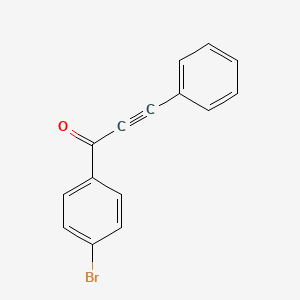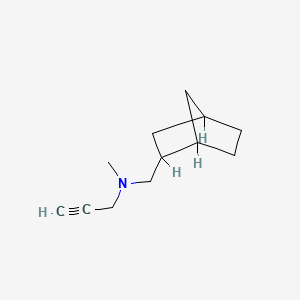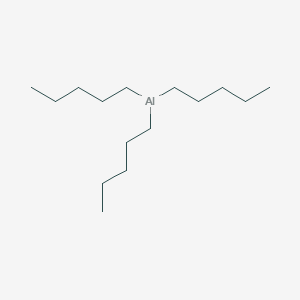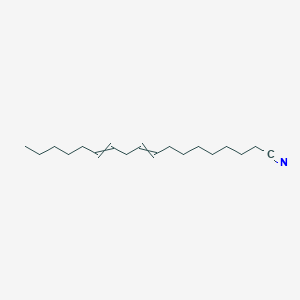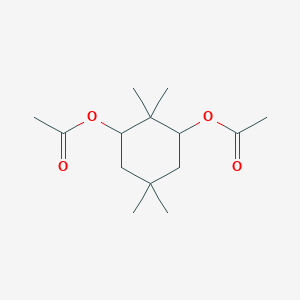
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is a chemical compound with the molecular formula C14H24O4. It consists of 24 hydrogen atoms, 14 carbon atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a cyclohexane ring substituted with four methyl groups and two acetate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate typically involves the acetylation of 2,2,5,5-tetramethylcyclohexane-1,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields 2,2,5,5-tetramethylcyclohexane-1,3-diol.
Substitution: Results in halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release acetic acid and 2,2,5,5-tetramethylcyclohexane-1,3-diol. The released acetic acid can participate in metabolic pathways, while the diol can interact with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethylcyclohexane-1,3-diol: The parent diol compound.
2,2,5,5-Tetramethylcyclohexane-1,3-diyl dibenzoate: A similar compound with benzoate groups instead of acetate groups.
2,2,5,5-Tetramethylcyclohexane-1,3-diyl dichloride: A halogenated derivative.
Uniqueness
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is unique due to its specific ester functional groups, which impart distinct chemical properties. Its stability and reactivity make it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
23174-54-1 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
(3-acetyloxy-2,2,5,5-tetramethylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O4/c1-9(15)17-11-7-13(3,4)8-12(14(11,5)6)18-10(2)16/h11-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
SXMQOKFREGXHNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(CC(C1(C)C)OC(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



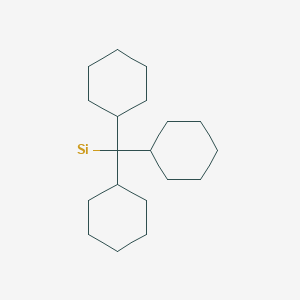

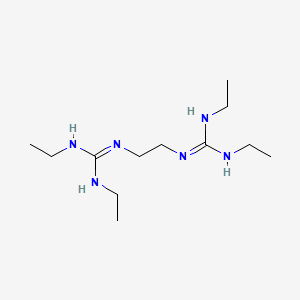
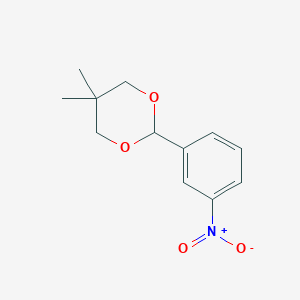
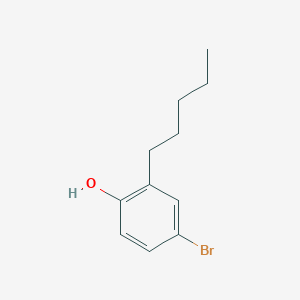
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
